molecular formula C6H11N3 B14738229 1-Butyl-1H-1,2,4-triazole CAS No. 6086-22-2

1-Butyl-1H-1,2,4-triazole

Cat. No.: B14738229
CAS No.: 6086-22-2
M. Wt: 125.17 g/mol
InChI Key: NSGZEKTXHYHICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C6H11N3 It belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the alkylation of 1H-1,2,4-triazole with butyl halides under basic conditions. For instance, the reaction of 1H-1,2,4-triazole with butyl bromide in the presence of a base like potassium carbonate can yield this compound . Another method involves the use of ionic liquids under microwave conditions to achieve regioselective alkylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of 1-Butyl-1H-1,2,4-triazole involves its interaction with various molecular targets. The compound can act as an inhibitor of enzyme activity by binding to the active sites of enzymes, thereby blocking their function. It can also modulate biological pathways by interacting with receptors and other proteins involved in signal transduction .

Properties

CAS No.

6086-22-2

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

1-butyl-1,2,4-triazole

InChI

InChI=1S/C6H11N3/c1-2-3-4-9-6-7-5-8-9/h5-6H,2-4H2,1H3

InChI Key

NSGZEKTXHYHICN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.